2,5-dimethoxy-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}benzenesulfonamide
CAS No.: 339016-96-5
Cat. No.: VC4976686
Molecular Formula: C19H20N2O6S
Molecular Weight: 404.44
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 339016-96-5 |
|---|---|
| Molecular Formula | C19H20N2O6S |
| Molecular Weight | 404.44 |
| IUPAC Name | 2,5-dimethoxy-N-[[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl]benzenesulfonamide |
| Standard InChI | InChI=1S/C19H20N2O6S/c1-24-14-6-4-13(5-7-14)17-10-16(27-21-17)12-20-28(22,23)19-11-15(25-2)8-9-18(19)26-3/h4-11,20H,12H2,1-3H3 |
| Standard InChI Key | MLZVALQWUBJLOY-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C2=NOC(=C2)CNS(=O)(=O)C3=C(C=CC(=C3)OC)OC |
Introduction
Synthesis
The synthesis of 2,5-dimethoxy-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}benzenesulfonamide typically involves multi-step reactions starting from simpler sulfonamide derivatives and incorporating the isoxazole moiety through cyclization reactions.
General Synthetic Route
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Starting Materials: The synthesis begins with commercially available benzenesulfonamide derivatives.
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Formation of Isoxazole Ring: The introduction of the isoxazole group can be achieved via cycloaddition reactions involving appropriate precursors like aldehydes and hydrazines.
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Final Coupling Reaction: The final step involves coupling the isoxazole derivative with the dimethoxy-substituted benzenesulfonamide to yield the target compound.
Biological Activity
Research indicates that compounds related to benzenesulfonamides exhibit significant biological activities, including anticancer properties. The specific activity of 2,5-dimethoxy-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}benzenesulfonamide has been evaluated against various cancer cell lines.
Anticancer Evaluation
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Mechanism of Action: The compound may act by inhibiting specific enzymes involved in tumor growth or by inducing apoptosis in cancer cells.
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Selectivity and Efficacy: Studies have shown that modifications to the isoxazole and sulfonamide moieties can enhance selectivity towards cancer cells while minimizing effects on normal cells.
Table 2: Biological Activity Data
| Activity Type | Result |
|---|---|
| Anticancer Activity | Significant against multiple cell lines |
| IC50 Values (µM) | Varies by cell line |
Key Findings
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Substituent Effects: The presence of methoxy groups on the aromatic rings enhances solubility and bioavailability.
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Isoxazole Positioning: The position and nature of substituents on the isoxazole ring significantly influence biological activity, suggesting a need for careful design in future analogs.
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